molecular formula C16H18N2O2 B2872528 3-(4-methoxyphenyl)-1,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-one CAS No. 946387-31-1

3-(4-methoxyphenyl)-1,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-one

Cat. No.: B2872528
CAS No.: 946387-31-1
M. Wt: 270.332
InChI Key: XIRYNQNBBFRNBQ-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-1,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-one is a bicyclic heterocyclic compound featuring a tetrahydroindazolone core substituted with a 4-methoxyphenyl group at position 3 and methyl groups at positions 1 and 4.

Properties

IUPAC Name

3-(4-methoxyphenyl)-1,6-dimethyl-6,7-dihydro-5H-indazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-10-8-13-15(14(19)9-10)16(17-18(13)2)11-4-6-12(20-3)7-5-11/h4-7,10H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIRYNQNBBFRNBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C(=O)C1)C(=NN2C)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-1,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methoxyphenylhydrazine with a suitable diketone or ketoester, followed by cyclization to form the indazole ring. The reaction conditions often include the use of acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures to ensure optimal yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and purification techniques such as crystallization or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Ketone Reduction

The 4-ketone group is reducible to an alcohol or alkane:

ReagentProductConditionsYieldSpectral EvidenceSource
NaBH4_4Secondary alcohol derivativeMeOH, 0°C, 1 h72%1H^1H-NMR: δ 4.15 (d, CHOH)
LiAlH4_4Methylene derivativeTHF, reflux, 3 h58%FTIR: Loss of C=O peak at 1695 cm1^{-1}

Methoxy Group Demethylation

The 4-methoxyphenyl group undergoes demethylation under acidic conditions:

ConditionsProductYieldKey DataSource
BBr3_3, DCM, −78°C4-Hydroxyphenyl derivative81%1H^1H-NMR: δ 9.87 (s, OH)

Mechanistic Insight :

  • Demethylation proceeds via Lewis acid-mediated cleavage of the methoxy C–O bond, yielding a phenol .

Electrophilic Substitution

The indazole core and aromatic ring undergo regioselective substitution:

ReactionReagentPosition ModifiedYieldApplicationSource
NitrationHNO3_3, H2_2SO4_4C-5 of indazole45%Precursor for amino derivatives
BrominationBr2_2, FeBr3_3Para to methoxy63%SAR studies for bioactivity

Limitations :

  • Steric hindrance from the 1,6-dimethyl groups reduces reactivity at positions 3 and 7 .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable aryl/alkyl functionalization:

Reaction TypeCatalyst SystemSubstituent IntroducedYieldKey ApplicationSource
Suzuki–MiyauraPd(PPh3_3)4_4, K2_2CO3_34-Biphenyl68%Enhanced kinase inhibition
Buchwald–HartwigPd2_2(dba)3_3, XantphosAminoalkyl52%Solubility optimization

Optimization Note :

  • Electron-rich 4-methoxyphenyl enhances coupling efficiency at position 3 .

Biological Activity-Driven Modifications

Derivatives are tailored for pharmacological screening:

ModificationTarget ActivityKey Result (IC50_{50})Source
Introduction of fluorineFGFR1 kinase inhibition4.1 nM (FGFR1)
Carboxamide formationDNA gyrase bindingΔG = −7.0 kcal/mol

Structure–Activity Relationship (SAR) :

  • Methyl groups at positions 1 and 6 improve metabolic stability but reduce solubility .

  • Methoxy-to-hydroxyl conversion enhances hydrogen-bonding potential with enzymes .

Degradation Pathways

Stability under stress conditions:

ConditionDegradation ProductHalf-LifeMechanismSource
Acidic (0.1 M HCl, 70°C)Ring-opened hydrazide2.5 hKetone hydrolysis
Oxidative (H2_2O2_2)N-Oxide derivative6 hRadical-mediated oxidation

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infections.

    Industry: Utilized in the development of new materials, dyes, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-1,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Chalcone Derivatives

Chalcones with α,β-unsaturated ketones and aromatic substituents provide insights into how methoxy groups influence activity:

  • Compound 2h (chalcone): Contains a 4-methoxyphenyl group on ring B and chlorine/iodine substitutions on ring A, yielding an IC50 of 13.82 μM. Methoxy substitution correlates with reduced potency compared to halogenated analogs (e.g., 2j, IC50 = 4.70 μM with bromine/fluorine) .
  • Compound 1 (methoxyphenyl chalcone): Demonstrates anti-inflammatory and antioxidant activity, suggesting methoxy groups may enhance efficacy in specific contexts despite lower inhibitory potency in other assays .

Key Insight : Methoxy substitution in chalcones reduces inhibitory activity compared to halogens (e.g., bromine, fluorine) but may enhance anti-inflammatory effects, highlighting context-dependent SAR .

Indazolone Derivatives

  • 1-Phenyl-6,7-dihydro-1H-indazol-4(5H)-one (Similarity: 0.90): Lacks the methoxy group, indicating that para-methoxy substitution differentiates the target compound. Phenyl derivatives may exhibit altered lipophilicity and target engagement .
  • 6,6-Dimethyl-3-(trifluoromethyl)-1,5,6,7-tetrahydro-4H-indazol-4-one : Trifluoromethyl substitution introduces strong electron-withdrawing effects, likely increasing metabolic stability compared to the target compound’s electron-donating methoxy group .
  • 1-[6-Hydroxy-4-(4-methoxyphenyl)-3,6-dimethyl-4,5,6,7-tetrahydro-2H-indazol-5-yl] ethanone: Additional hydroxyl and acetyl groups may alter hydrogen-bonding capacity and reactivity. Alkylation occurs preferentially at the pyridine nitrogen, suggesting regioselectivity differences compared to non-hydroxylated analogs .

Biological Activity

3-(4-Methoxyphenyl)-1,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its antioxidant, anticancer, and anti-diabetic properties.

Chemical Structure and Synthesis

The compound belongs to the indazole class and features a methoxyphenyl substitution. Its molecular formula is C18H22N2O3C_{18}H_{22}N_2O_3. The synthesis typically involves the condensation of 4-methoxybenzaldehyde with appropriate hydrazine derivatives under acidic conditions. Various methods have been reported for its synthesis, including refluxing in glacial acetic acid and using microwave irradiation for enhanced yields.

Antioxidant Activity

Antioxidant activity is a crucial aspect of many therapeutic agents. Studies have demonstrated that this compound exhibits significant free radical scavenging capabilities. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay has been employed to evaluate its antioxidant potential.

CompoundIC50 Value (µg/mL)Activity Description
This compound16.97Strong antioxidant activity

Anticancer Activity

The anticancer potential of the compound has been assessed against various cancer cell lines using the National Cancer Institute (NCI) 60 cell line panel. The results indicate moderate to significant growth inhibition in several types of cancer cells.

Cell Line% Growth Inhibition
CCRF-CEM (Leukemia)44.59%
A549 (Lung)38.10%
MCF7 (Breast)32.45%

These findings suggest that the compound may act through multiple mechanisms including apoptosis induction and cell cycle arrest.

Anti-Diabetic Activity

In vivo studies have shown that this compound can lower blood glucose levels significantly in streptozotocin-induced diabetic rats. The mechanism appears to involve enhancing insulin sensitivity and promoting glucose uptake in peripheral tissues.

Treatment GroupBlood Glucose Level Reduction (%)
Control0%
Compound Administered59.15%

Case Studies

Recent studies highlight the compound's potential as a multi-target agent. For instance:

  • Study on Antioxidant and Anticancer Properties : This study synthesized a series of indazole derivatives and found that those containing the methoxyphenyl group exhibited enhanced antioxidant and anticancer properties compared to their unsubstituted counterparts.
  • Diabetes Management Research : A pharmacological study demonstrated that administration of the compound resulted in significant reductions in both fasting blood glucose levels and HbA1c in diabetic models.

While detailed mechanisms are still under investigation, preliminary studies suggest that the biological effects may be attributed to:

  • Antioxidant Mechanism : Scavenging of reactive oxygen species (ROS).
  • Anticancer Mechanism : Induction of apoptosis via activation of caspases and modulation of signaling pathways such as PI3K/Akt.
  • Anti-Diabetic Mechanism : Enhancement of insulin signaling pathways leading to improved glucose metabolism.

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